molecular formula C10H6FI B2507007 1-Fluoro-3-iodonaphthalene CAS No. 501433-11-0

1-Fluoro-3-iodonaphthalene

Cat. No.: B2507007
CAS No.: 501433-11-0
M. Wt: 272.061
InChI Key: OGZLYWCFGCTWNQ-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodonaphthalene is an organic compound with the molecular formula C10H6FI. It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom.

Preparation Methods

The synthesis of 1-Fluoro-3-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The iodination can be achieved using iodine and a suitable oxidizing agent. Industrial production methods may involve similar steps but are optimized for higher yields and purity .

Chemical Reactions Analysis

1-Fluoro-3-iodonaphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-iodonaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of various nucleophiles. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

1-Fluoro-3-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:

  • 1-Fluoro-2-iodonaphthalene
  • 1-Fluoro-4-iodonaphthalene
  • 1-Bromo-3-iodonaphthalene

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

IUPAC Name

1-fluoro-3-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZLYWCFGCTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501433-11-0
Record name 1-fluoro-3-iodonaphthalene
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